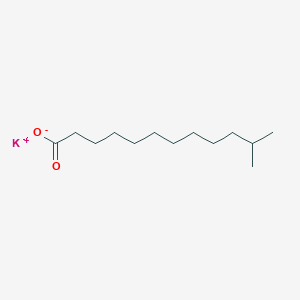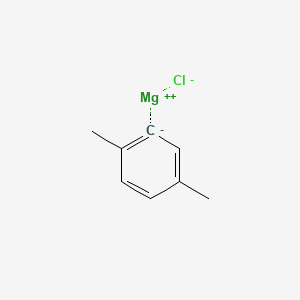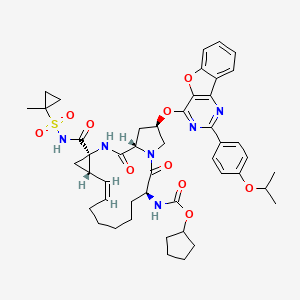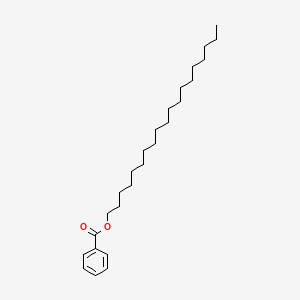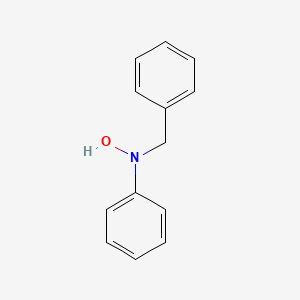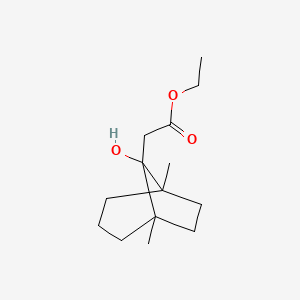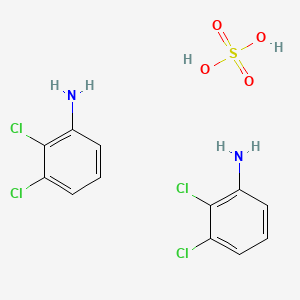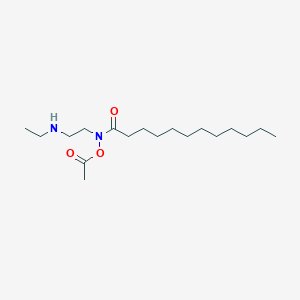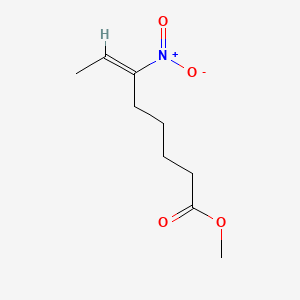
Methyl (E)-6-nitro-6-octenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-6-nitro-6-octenoate is an organic compound characterized by the presence of a nitro group and an ester functional group. It is a derivative of octenoic acid and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (E)-6-nitro-6-octenoate typically involves the esterification of (E)-6-nitro-6-octenoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of (E)-6-nitro-6-octenoic acid and methanol into the reactor, where they react in the presence of an acid catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl (E)-6-amino-6-octenoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl (E)-6-nitro-6-octenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological implications.
Medicine: Research into the pharmacological properties of nitro compounds often includes this compound as a model compound.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Methyl (E)-6-nitro-6-octenoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
類似化合物との比較
Methyl (E)-6-amino-6-octenoate: Similar structure but with an amino group instead of a nitro group.
Methyl (E)-6-chloro-6-octenoate: Contains a chloro group instead of a nitro group.
Methyl (E)-6-hydroxy-6-octenoate: Contains a hydroxy group instead of a nitro group.
Uniqueness: Methyl (E)-6-nitro-6-octenoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. The nitro group can participate in a variety of redox reactions, making the compound valuable in both synthetic and research applications.
特性
CAS番号 |
138668-09-4 |
|---|---|
分子式 |
C9H15NO4 |
分子量 |
201.22 g/mol |
IUPAC名 |
methyl (E)-6-nitrooct-6-enoate |
InChI |
InChI=1S/C9H15NO4/c1-3-8(10(12)13)6-4-5-7-9(11)14-2/h3H,4-7H2,1-2H3/b8-3+ |
InChIキー |
XQVZGLOFKAYENG-FPYGCLRLSA-N |
異性体SMILES |
C/C=C(\CCCCC(=O)OC)/[N+](=O)[O-] |
正規SMILES |
CC=C(CCCCC(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
